2-氯苯基锌碘

描述

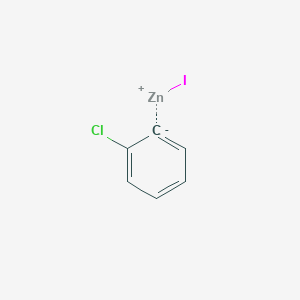

2-Chlorophenylzinc iodide is an organozinc compound with the chemical formula ClC₆H₄ZnI. It is a colorless to pale yellow solid, soluble in non-polar solvents such as benzene and carbon disulfide . This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds .

科学研究应用

2-Chlorophenylzinc iodide has a wide range of applications in scientific research:

作用机制

Target of Action

2-Chlorophenylzinc iodide is an organozinc compound . Its primary targets are organic halides . These organic halides are used in various chemical reactions, and their interaction with 2-Chlorophenylzinc iodide can lead to the formation of new carbon-carbon bonds .

Mode of Action

The compound interacts with its targets (organic halides) in a process known as the Negishi cross-coupling reaction . This reaction is catalyzed by nickel or palladium catalysts . The result of this interaction is the construction of carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chlorophenylzinc iodide is the Negishi cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the synthesis of arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .

Result of Action

The primary result of 2-Chlorophenylzinc iodide’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including arylmethanes . Additionally, it can be utilized as a reactant to prepare dichloro biphenyl by palladium catalyzed oxidative homocoupling reaction .

Action Environment

The action, efficacy, and stability of 2-Chlorophenylzinc iodide can be influenced by various environmental factors. For instance, the compound is sensitive to air and light . Therefore, it should be stored in a dry, cool place away from light . Furthermore, the presence of nickel or palladium catalysts is crucial for the Negishi cross-coupling reaction .

生化分析

Biochemical Properties

2-Chlorophenylzinc iodide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with organic halides in the presence of nickel or palladium catalysts . The nature of these interactions involves the transfer of the phenyl group from the organozinc compound to the organic halide, facilitating the formation of new carbon-carbon bonds.

Molecular Mechanism

The molecular mechanism of 2-Chlorophenylzinc iodide primarily involves its role in Negishi cross-coupling reactions. In these reactions, 2-Chlorophenylzinc iodide acts as a nucleophile, attacking the organic halide in the presence of a nickel or palladium catalyst . This leads to the formation of a new carbon-carbon bond and the release of zinc iodide.

Metabolic Pathways

Organozinc compounds are typically involved in various organic reactions, including Negishi cross-coupling reactions . These reactions can be considered part of the compound’s metabolic pathway.

准备方法

2-Chlorophenylzinc iodide can be synthesized through the reaction of zinc with 2-chlorophenyl iodide in a suitable solvent . The reaction typically involves the use of tetrahydrofuran (THF) as the solvent, and the process is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:

Zn+ClC6H4I→ClC6H4ZnI

In industrial settings, the production of 2-Chlorophenylzinc iodide may involve more sophisticated equipment and techniques to ensure high purity and yield. The reaction conditions, such as temperature and reaction time, are optimized to achieve the best results.

化学反应分析

2-Chlorophenylzinc iodide is known for its reactivity in various organic transformations. Some of the key reactions it undergoes include:

Negishi Cross-Coupling Reaction: This reaction involves the coupling of 2-Chlorophenylzinc iodide with organic halides using nickel or palladium catalysts to form carbon-carbon bonds.

Rhodium-Catalyzed Cross-Coupling: It reacts with methyl halides to form arylmethanes.

Oxidative Homocoupling: In the presence of palladium catalysts and oxidants like N-chlorosuccinimide (NCS) or oxygen, it forms dichloro biphenyl.

Common reagents used in these reactions include nickel, palladium, rhodium catalysts, and various organic halides. The major products formed from these reactions are arylmethanes, (2-chlorobenzyl)trimethylsilane, and dichloro biphenyl .

相似化合物的比较

2-Chlorophenylzinc iodide can be compared with other organozinc compounds such as:

- Phenylzinc iodide

- 2,5-Dichlorophenylzinc iodide

- 4-Chlorophenylzinc iodide

- 2-Fluorophenylzinc iodide

These compounds share similar reactivity patterns in cross-coupling reactions but differ in their substituents on the phenyl ring, which can influence their reactivity and the types of products formed . The uniqueness of 2-Chlorophenylzinc iodide lies in its specific reactivity due to the presence of the chlorine atom, which can affect the electronic properties of the compound and its behavior in reactions .

生物活性

2-Chlorophenylzinc iodide (C6H4ClZnI) is an organozinc compound that has garnered attention for its potential biological applications and reactivity in organic synthesis. This article explores its biological activity, including its roles in medicinal chemistry, potential therapeutic applications, and catalytic properties.

2-Chlorophenylzinc iodide is characterized by its organometallic structure, where zinc is coordinated to a chlorophenyl group and iodide. This compound can act as a nucleophile in various chemical reactions, particularly in the synthesis of complex organic molecules.

Synthesis and Reactivity

The synthesis of 2-chlorophenylzinc iodide typically involves the reaction of 2-chlorophenylmagnesium bromide with zinc iodide. This organozinc reagent has been utilized in several multicomponent reactions, showcasing its versatility as a nucleophile in organic synthesis.

Table 1: Comparison of Organozinc Compounds

| Compound | Nucleophilicity | Applications |

|---|---|---|

| 2-Chlorophenylzinc iodide | High | Synthesis of pharmaceuticals |

| 2-Chlorophenylzinc bromide | Moderate | Organic transformations |

| Phenylzinc iodide | High | Cross-coupling reactions |

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of zinc compounds, including zinc iodide. The combination of zinc iodide with dimethyl sulfoxide (DMSO) has shown promise as a therapeutic agent against viral infections, including SARS-CoV-2. The proposed mechanism involves the virucidal effects on both DNA and RNA viruses, suggesting that similar organozinc compounds could exhibit comparable biological activities due to the presence of zinc .

Anticancer Activity

Research indicates that organozinc compounds may possess anticancer properties. For instance, studies on similar organozinc derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific protein targets within cancer cells, leading to apoptosis .

Catalytic Activity

The catalytic properties of 2-chlorophenylzinc iodide have also been explored. It has been shown to facilitate reactions under mild conditions, enhancing the efficiency of organic transformations. For example, when combined with metal chlorides and organic bases, it acts as a catalyst for cycloaddition reactions, demonstrating significant improvements in conversion rates compared to other catalysts .

Case Studies

- Antiviral Research : A study investigated the efficacy of zinc iodide-DMSO combinations against viral infections. Results indicated significant antiviral activity, suggesting that similar organozinc compounds could be further explored for therapeutic applications against viruses .

- Cancer Cell Inhibition : Another study focused on the cytotoxic effects of organozinc compounds on cancer cell lines. It was found that these compounds could inhibit cell proliferation effectively, providing a basis for developing new anticancer agents .

属性

IUPAC Name |

chlorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTCIUUTIPRDJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。